molecular formula C11H13Cl2NO2 B8473773 N-(3,4-Dichlorophenyl)-L-alanine ethyl ester CAS No. 33878-52-3

N-(3,4-Dichlorophenyl)-L-alanine ethyl ester

Cat. No. B8473773
CAS RN: 33878-52-3
M. Wt: 262.13 g/mol
InChI Key: TUFYEVMTXRPQQK-ZETCQYMHSA-N
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Patent
US08138175B2

Procedure details

A mixture of 2-(3,4-dichloro-phenylamino)-propionic acid ethyl ester (10.0 g, 38.1 mmol) and LiOH (2.74 g, 114 mmol) in THF/MeOH/water 2:1:1 (100 mL) was heated at reflux for 3 h, then after cooling poured onto water and extracted with TBME. The organic phase was extracted twice with 1 M aq. sodium hydroxide solution. The aqueous phases were combined, acidified to pH 2-3 by addition of 37% aq. HCl solution, and extracted with EtOAc. The organic layer was dried (MgSO4), filtered, and evaporated to produce the title compound (7.32 g, 82%). Light yellow solid, MS: 233.9 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
THF MeOH water
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[CH:5]([NH:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[C:10]([Cl:15])[CH:9]=1)[CH3:6])C.[Li+].[OH-]>C1COCC1.CO.O>[Cl:15][C:10]1[CH:9]=[C:8]([NH:7][CH:5]([CH3:6])[C:4]([OH:16])=[O:3])[CH:13]=[CH:12][C:11]=1[Cl:14] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(C(C)NC1=CC(=C(C=C1)Cl)Cl)=O
Name
Quantity
2.74 g
Type
reactant
Smiles
[Li+].[OH-]
Name
THF MeOH water
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1.CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
ADDITION
Type
ADDITION
Details
poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with TBME
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted twice with 1 M aq. sodium hydroxide solution
ADDITION
Type
ADDITION
Details
acidified to pH 2-3 by addition of 37% aq. HCl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)NC(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.32 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08138175B2

Procedure details

A mixture of 2-(3,4-dichloro-phenylamino)-propionic acid ethyl ester (10.0 g, 38.1 mmol) and LiOH (2.74 g, 114 mmol) in THF/MeOH/water 2:1:1 (100 mL) was heated at reflux for 3 h, then after cooling poured onto water and extracted with TBME. The organic phase was extracted twice with 1 M aq. sodium hydroxide solution. The aqueous phases were combined, acidified to pH 2-3 by addition of 37% aq. HCl solution, and extracted with EtOAc. The organic layer was dried (MgSO4), filtered, and evaporated to produce the title compound (7.32 g, 82%). Light yellow solid, MS: 233.9 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
THF MeOH water
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[CH:5]([NH:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[C:10]([Cl:15])[CH:9]=1)[CH3:6])C.[Li+].[OH-]>C1COCC1.CO.O>[Cl:15][C:10]1[CH:9]=[C:8]([NH:7][CH:5]([CH3:6])[C:4]([OH:16])=[O:3])[CH:13]=[CH:12][C:11]=1[Cl:14] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(C(C)NC1=CC(=C(C=C1)Cl)Cl)=O
Name
Quantity
2.74 g
Type
reactant
Smiles
[Li+].[OH-]
Name
THF MeOH water
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1.CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
ADDITION
Type
ADDITION
Details
poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with TBME
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted twice with 1 M aq. sodium hydroxide solution
ADDITION
Type
ADDITION
Details
acidified to pH 2-3 by addition of 37% aq. HCl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)NC(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.32 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08138175B2

Procedure details

A mixture of 2-(3,4-dichloro-phenylamino)-propionic acid ethyl ester (10.0 g, 38.1 mmol) and LiOH (2.74 g, 114 mmol) in THF/MeOH/water 2:1:1 (100 mL) was heated at reflux for 3 h, then after cooling poured onto water and extracted with TBME. The organic phase was extracted twice with 1 M aq. sodium hydroxide solution. The aqueous phases were combined, acidified to pH 2-3 by addition of 37% aq. HCl solution, and extracted with EtOAc. The organic layer was dried (MgSO4), filtered, and evaporated to produce the title compound (7.32 g, 82%). Light yellow solid, MS: 233.9 (M+H)+.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
THF MeOH water
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
82%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=[O:16])[CH:5]([NH:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[C:10]([Cl:15])[CH:9]=1)[CH3:6])C.[Li+].[OH-]>C1COCC1.CO.O>[Cl:15][C:10]1[CH:9]=[C:8]([NH:7][CH:5]([CH3:6])[C:4]([OH:16])=[O:3])[CH:13]=[CH:12][C:11]=1[Cl:14] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)OC(C(C)NC1=CC(=C(C=C1)Cl)Cl)=O
Name
Quantity
2.74 g
Type
reactant
Smiles
[Li+].[OH-]
Name
THF MeOH water
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1.CO.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 3 h
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
after cooling
ADDITION
Type
ADDITION
Details
poured onto water
EXTRACTION
Type
EXTRACTION
Details
extracted with TBME
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted twice with 1 M aq. sodium hydroxide solution
ADDITION
Type
ADDITION
Details
acidified to pH 2-3 by addition of 37% aq. HCl solution
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)NC(C(=O)O)C
Measurements
Type Value Analysis
AMOUNT: MASS 7.32 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.